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Introduction
Antibody-drug conjugates (ADCs) represent a rapidly evolving class of targeted cancer

therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby

minimizing systemic toxicity. Clezutoclax, a B-cell lymphoma-extra large (BCL-XL) inhibitor,

has emerged as a promising payload for ADCs. BCL-XL is a key anti-apoptotic protein

frequently overexpressed in various cancers, contributing to therapeutic resistance. By

targeting the delivery of a BCL-XL inhibitor using a tumor-specific antibody, Clezutoclax-based

ADCs aim to restore the natural process of apoptosis in cancer cells. This technical guide

provides an in-depth overview of the in vivo efficacy of Clezutoclax-based ADCs, with a focus

on the preclinical and clinical data available for Mirzotamab clezutoclax (ABBV-155), a first-in-

class ADC targeting B7-H3.

Mechanism of Action
Mirzotamab clezutoclax is an ADC composed of three key components:

A humanized anti-B7-H3 monoclonal antibody: B7-H3 (CD276) is a transmembrane protein

that is overexpressed on a wide range of solid tumors and is associated with a poor

prognosis. Its limited expression on normal tissues makes it an attractive target for ADCs.
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Clezutoclax (a BCL-XL inhibitor payload): This small molecule binds to and inhibits the pro-

survival protein BCL-XL, which sequesters pro-apoptotic proteins like BIM.

A cleavable linker: This linker is designed to be stable in circulation and release the

Clezutoclax payload upon internalization into the target cancer cell.

The proposed mechanism of action for a Clezutoclax-based ADC such as Mirzotamab

clezutoclax is a multi-step process.
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Figure 1: Mechanism of Action of a Clezutoclax-based ADC.
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Upon administration, the ADC circulates in the bloodstream and binds to the B7-H3 receptor on

the surface of tumor cells. This binding triggers the internalization of the ADC-receptor complex

into the cell, where it is trafficked to the endosomes and lysosomes. Inside these acidic

compartments, the linker is cleaved, releasing the active Clezutoclax payload into the

cytoplasm. The released Clezutoclax then binds to BCL-XL, preventing it from sequestering

pro-apoptotic proteins like BIM. The freed BIM can then activate the mitochondrial apoptosis

pathway, leading to programmed cell death of the cancer cell.

Preclinical In Vivo Efficacy
A key preclinical study investigated the in vivo efficacy of Mirzotamab clezutoclax (ABBV-155)

in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML). This study

highlights the potential of this ADC in a hematological malignancy setting.

Experimental Protocol: AML PDX Model
While the full detailed protocol from the specific study is not publicly available, a general

methodology for such an experiment can be outlined based on common practices in the field.
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Figure 2: General Experimental Workflow for an AML PDX Study.

Cell Source: Primary AML cells were obtained from a patient with high B7-H3 expression.

Animal Model: Immunocompromised mice (e.g., NSG mice) were used to allow for the

engraftment of human AML cells.

Engraftment: A suspension of AML PDX cells was injected intravenously into the mice.

Monitoring: Engraftment and tumor burden were monitored by flow cytometry for the

presence of human CD45+ (hCD45+) cells in the peripheral blood.

Treatment Groups: Once the tumor burden reached a predetermined level, mice were

randomized into four treatment groups:

Vehicle control

Mirzotamab clezutoclax (ABBV-155) monotherapy

Venetoclax (a BCL-2 inhibitor) monotherapy

Combination of Mirzotamab clezutoclax and Venetoclax

Dosing: The specific dosing regimen (dose and schedule) for each agent was administered

for a defined period.

Efficacy Endpoints: The primary endpoints for efficacy were the reduction in tumor burden

(measured by %hCD45+ cells in peripheral blood and spleen weight at the end of the study)

and overall survival.

Results
The preclinical study of Mirzotamab clezutoclax in the AML PDX model demonstrated

significant anti-leukemic activity, both as a single agent and in combination with Venetoclax.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12385596?utm_src=pdf-body-img
https://www.benchchem.com/product/b12385596?utm_src=pdf-body
https://www.benchchem.com/product/b12385596?utm_src=pdf-body
https://www.benchchem.com/product/b12385596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group
Average Circulating
hCD45% (Tumor Burden)

Average Spleen Weight (g)

Vehicle 19.4% 0.448

ABBV-155 11.1% 0.600

Venetoclax 10.2% 0.660

Combination 0.9% 0.077

Table 1: In Vivo Efficacy of Mirzotamab Clezutoclax in an AML PDX Model

The combination of Mirzotamab clezutoclax and Venetoclax resulted in a synergistic effect,

leading to a profound reduction in tumor burden and a significant decrease in spleen weight

compared to either monotherapy or the vehicle control. This suggests that the dual targeting of

BCL-XL and BCL-2 may be a highly effective therapeutic strategy for AML. The study also

reported that the combination treatment prolonged the survival of the mice.

Clinical Efficacy: Phase I Trial (NCT03595059)
Mirzotamab clezutoclax has been evaluated in a Phase I, open-label, dose-escalation and

dose-expansion clinical trial (NCT03595059) in patients with relapsed or refractory solid

tumors. The study assessed the safety, pharmacokinetics, and preliminary efficacy of

Mirzotamab clezutoclax as a monotherapy and in combination with taxane chemotherapy.

Study Design
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Figure 3: Simplified Structure of the NCT03595059 Clinical Trial.

Part 1 (Dose Escalation): This part of the study was designed to determine the maximum

tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Mirzotamab

clezutoclax, both as a monotherapy and in combination with paclitaxel.

Part 2 (Dose Expansion): In this phase, specific patient cohorts were enrolled to further

evaluate the efficacy of Mirzotamab clezutoclax at the RP2D:

Monotherapy: Patients with relapsed/refractory small cell lung cancer (SCLC).

Combination Therapy:

Patients with non-small cell lung cancer (NSCLC) received Mirzotamab clezutoclax in

combination with docetaxel.
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Patients with hormone receptor-positive, HER2-negative breast cancer received

Mirzotamab clezutoclax in combination with paclitaxel.

Preliminary Efficacy Results
The preliminary results from the dose-expansion phase of the study have shown anti-tumor

activity in heavily pretreated patient populations.

Cohort Treatment
Overall Response Rate
(ORR)

SCLC
Mirzotamab clezutoclax

Monotherapy
0%

NSCLC
Mirzotamab clezutoclax +

Docetaxel
11%

Breast Cancer
Mirzotamab clezutoclax +

Paclitaxel
18%

Table 2: Preliminary Efficacy of Mirzotamab Clezutoclax in a Phase I Trial

While the monotherapy activity in SCLC was limited, the combination of Mirzotamab

clezutoclax with taxanes demonstrated encouraging objective response rates in heavily

pretreated NSCLC and breast cancer patients. The safety profile was reported to be

manageable.

Conclusion and Future Directions
Clezutoclax-based ADCs, exemplified by Mirzotamab clezutoclax, represent a novel and

promising therapeutic strategy for a range of cancers. The targeted delivery of a BCL-XL

inhibitor has demonstrated significant in vivo efficacy in preclinical models, particularly in

combination with other apoptosis-inducing agents like Venetoclax. Early clinical data in solid

tumors also suggest that this approach has a manageable safety profile and can induce

objective responses in heavily pretreated patients, especially when combined with standard

chemotherapy.

Future research will likely focus on:
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Identifying predictive biomarkers to select patients who are most likely to respond to

Clezutoclax-based ADCs.

Exploring novel combination strategies with other targeted therapies and immunotherapies.

Expanding the clinical development of these ADCs into other B7-H3 expressing tumor types.

The continued investigation of Clezutoclax-based ADCs holds the potential to provide a new

and effective treatment option for patients with difficult-to-treat cancers.

To cite this document: BenchChem. [In Vivo Efficacy of Clezutoclax-Based ADCs: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385596#in-vivo-efficacy-of-clezutoclax-based-
adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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